molecular formula C7H8F2N2O B14056415 (Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile

(Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile

Cat. No.: B14056415
M. Wt: 174.15 g/mol
InChI Key: BDHWMWVBRPIKJN-UHFFFAOYSA-N
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Description

(Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile is a chemical compound known for its unique structure and reactivity. It features a dimethylamino group, a methylene bridge, and difluoro substituents, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile typically involves the reaction of dimethylamine with a suitable precursor containing the difluoro and oxo groups. One common method involves the use of dimethylamine and a difluoroacetonitrile derivative under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction can produce difluoro alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile is used as a building block for synthesizing various heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities .

Biology

Its reactivity makes it a useful tool for probing biological systems .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development and as a precursor for bioactive molecules .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group can participate in nucleophilic attacks, while the difluoro groups can stabilize intermediates during reactions. These interactions facilitate various chemical transformations and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-((Dimethylamino)methylene)-4,4-difluoro-3-oxobutanenitrile is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various fields .

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

2-(dimethylaminomethylidene)-4,4-difluoro-3-oxobutanenitrile

InChI

InChI=1S/C7H8F2N2O/c1-11(2)4-5(3-10)6(12)7(8)9/h4,7H,1-2H3

InChI Key

BDHWMWVBRPIKJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C(=O)C(F)F

Origin of Product

United States

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